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molecular formula C15H16N2O4S2 B8018848 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole

2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole

Cat. No. B8018848
M. Wt: 352.4 g/mol
InChI Key: DDVGQFOLABFOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706717B2

Procedure details

A 1 N aqueous sodium hydroxide solution (50 mL, 50 mmol) was added dropwise to a stirred solution of 2-tert-butoxycarbonylamino-5-[(3-carbomethoxyphenyl)thio]thiazole (1.8 g, (contaminated with bis(tert-butoxycarbonyl)amino adduct)) in a methanol-THF mixture (160 mL, 3:1). The solution was stirred at rt. for 24 h and concentrated. The residue was acidified with 2 N aqueous HCl (30 mL) and the suspension was extracted with dichloromethane-methanol mixture (120 mL, 3:1, 2×). The combined organic extract was dried (MgSO4), filtered and concentrated in vacuo to obtain the titled compound (1.32 g, 75% overall yield from Example 1, part A) as an off-white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-tert-butoxycarbonylamino-5-[(3-carbomethoxyphenyl)thio]thiazole
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([O:7][C:8]([NH:10][C:11]1[S:12][C:13]([S:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([C:23]([O:25]C)=[O:24])[CH:18]=2)=[CH:14][N:15]=1)=[O:9])([CH3:6])([CH3:5])[CH3:4]>CO.C1COCC1>[CH3:5][C:3]([CH3:6])([O:7][C:8]([NH:10][C:11]1[S:12][C:13]([S:16][C:17]2[CH:18]=[C:19]([CH:20]=[CH:21][CH:22]=2)[C:23]([OH:25])=[O:24])=[CH:14][N:15]=1)=[O:9])[CH3:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-tert-butoxycarbonylamino-5-[(3-carbomethoxyphenyl)thio]thiazole
Quantity
1.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)SC1=CC(=CC=C1)C(=O)OC
Name
methanol THF
Quantity
160 mL
Type
solvent
Smiles
CO.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
the suspension was extracted with dichloromethane-methanol mixture (120 mL, 3:1, 2×)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)(OC(=O)NC=1SC(=CN1)SC=1C=C(C(=O)O)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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